2-methylbenzamide Oxime
説明
2-Methylbenzamide oxime (C₈H₈N₂O) is an oxime derivative of 2-methylbenzamide, characterized by a benzamide backbone with a methyl substituent at the ortho position of the benzene ring and an oxime (-NH-OH) functional group. This compound is of interest in pharmaceutical and agrochemical research due to the reactivity of the oxime moiety, which enables applications in drug design, catalysis, and polymer chemistry .
Structure
3D Structure
特性
IUPAC Name |
N'-hydroxy-2-methylbenzenecarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-6-4-2-3-5-7(6)8(9)10-11/h2-5,11H,1H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAKAWWHOQNNATR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=NO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C(=N/O)/N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40312-14-9 | |
| Record name | 40312-14-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
類似化合物との比較
N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide
- Structure: Combines 2-methylbenzamide with an anthraquinone group.
- Synthesis: Produced via coupling 2-methylbenzoic acid with 1-aminoanthraquinone using DCC/DMAP, yielding 24% product .
- Lower synthetic yield compared to simpler benzamide oximes due to steric hindrance .
4-Methylpentan-2-one Oxime (CAS 105-44-2)
Phosgene Oxime (CX)
2-Indanone Oxime (CAS 3349-63-1)
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 2-methylbenzamide oxime and confirming its structural identity?
- Answer : Synthesis typically involves the condensation of 2-methylbenzamide with hydroxylamine under controlled pH and temperature. Structural confirmation requires spectroscopic techniques:
- NMR (¹H/¹³C) to verify backbone connectivity and substituent positions.
- IR spectroscopy to identify oxime (C=N-OH) stretching bands (~3200-3400 cm⁻¹ for O-H and ~1650 cm⁻¹ for C=N).
- Mass spectrometry (HRMS or ESI-MS) for molecular weight validation.
- Purity assessment via HPLC or TLC (≥95% purity recommended for biological assays) .
Q. How should researchers design experiments to evaluate the antimicrobial activity of this compound?
- Answer : Use standardized protocols (e.g., CLSI guidelines) for testing against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria.
- Minimum Inhibitory Concentration (MIC) assays in nutrient broth, with serial dilutions of the compound.
- Include positive controls (e.g., ampicillin) and solvent controls (DMSO <1% v/v).
- Repeat experiments in triplicate to assess reproducibility. Early studies suggest Mannich base derivatives of 2-methylbenzamide show notable antibacterial activity .
Q. What are the best practices for ensuring experimental reproducibility in studies involving this compound?
- Answer :
- Documentation : Provide detailed synthetic procedures (reagents, temperatures, reaction times) in the main manuscript or supplementary materials .
- Characterization : Report all spectral data (NMR shifts, IR peaks) and purity metrics.
- Storage : Store the compound in inert atmospheres (e.g., argon) at -20°C to prevent degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?
- Answer :
- Dose-Response Analysis : Test activity across a broader concentration range to identify non-linear effects.
- Structural Analogues : Compare activity of derivatives with varying substituents (e.g., halogenation at the benzamide ring) to isolate critical functional groups .
- Mechanistic Studies : Use enzyme inhibition assays (e.g., fluorescence quenching for DAHPS targeting) to link structural features to activity .
Q. What experimental strategies are recommended for assessing the enzymatic inhibition potential of this compound?
- Answer :
- Target Identification : Screen against enzymes with known oxime sensitivity (e.g., DAHPS or acetylcholinesterase) using fluorometric or colorimetric substrates.
- Kinetic Analysis : Determine inhibition constants (Kᵢ) via Lineweaver-Burk plots.
- Molecular Docking : Validate binding modes using software like AutoDock Vina, focusing on oxime-group interactions with catalytic residues .
Q. How should researchers address gaps in toxicity data for this compound in preclinical studies?
- Answer :
- Acute Toxicity : Perform OECD Guideline 423 assays in rodents (single-dose administration, 14-day observation).
- Cellular Toxicity : Use MTT/WST-1 assays on human cell lines (e.g., HepG2) to estimate IC₅₀ values.
- Ecotoxicity : Follow ASTM guidelines for Daphnia magna or algal growth inhibition tests. Note that limited data exist for related benzamide derivatives, necessitating cautious extrapolation .
Q. What advanced techniques can elucidate the structure-activity relationship (SAR) of this compound derivatives?
- Answer :
- X-ray Crystallography : Resolve 3D structures to identify key binding conformations.
- QSAR Modeling : Use computational tools (e.g., Schrödinger’s QikProp) to correlate substituent properties (logP, polar surface area) with bioactivity .
- Isosteric Replacement : Replace the oxime group with bioisosteres (e.g., amides) to probe functional group necessity .
Methodological Notes
- Data Presentation : Avoid redundancy between text and tables; use supplementary materials for extensive spectral/assay datasets .
- Toxicity Scaling : For inhalation studies, apply time-concentration scaling (Cⁿ×t = k, n=1) if empirical data are limited, as seen in phosgene oxime AEGL derivations .
- Ethical Compliance : For in vivo studies, adhere to institutional guidelines for humane endpoints and sample size minimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
